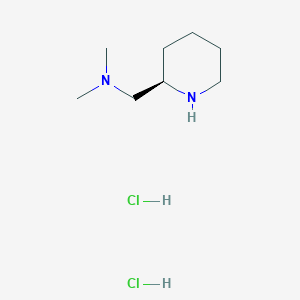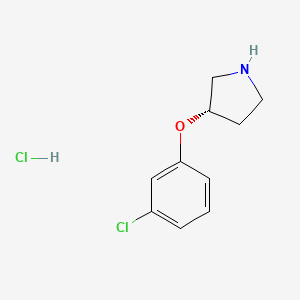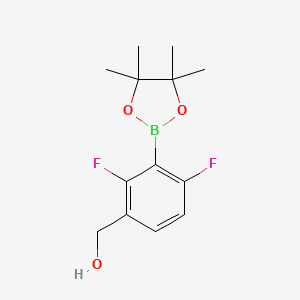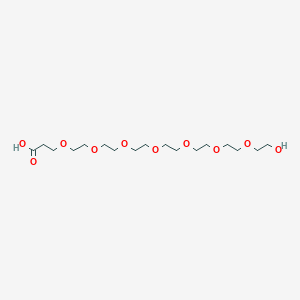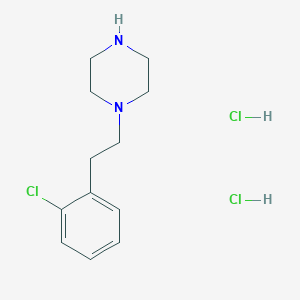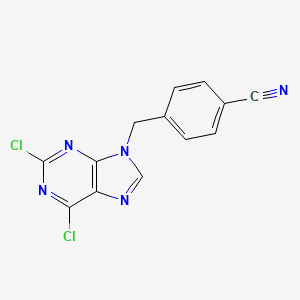
4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile
Overview
Description
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H7Cl2N5. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a benzonitrile group and two chlorine atoms on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine as the starting material.
Benzonitrile Introduction: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the purine ring is replaced by the benzonitrile group.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: The chlorine atoms on the purine ring can be reduced to form dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Dechlorinated purine derivatives.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
2,6-Dichloropurine
9H-Purin-9-ylmethylbenzonitrile
2,6-Dichloro-9H-purin-9-ylmethylbenzoate
Properties
IUPAC Name |
4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAGHRMLRLXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557270 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115204-76-7 | |
| Record name | 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
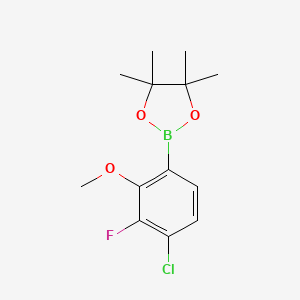
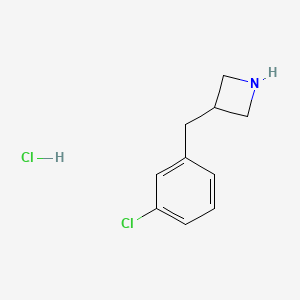
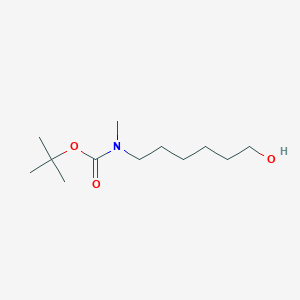
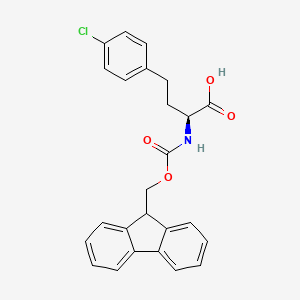
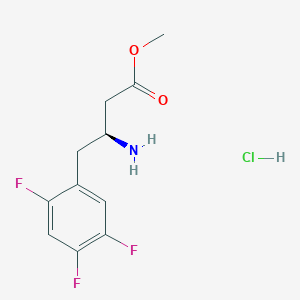
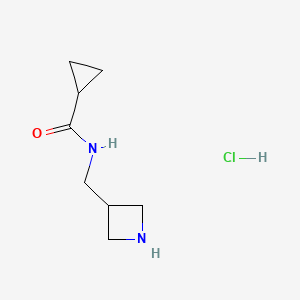
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)
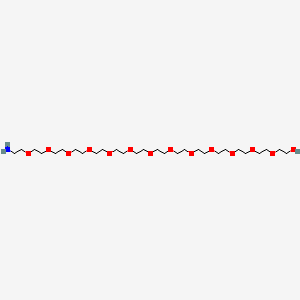
![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)
